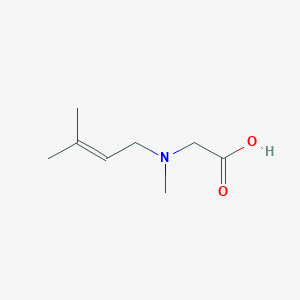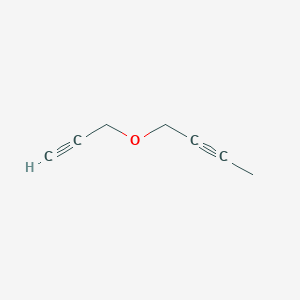
2-Butyne, 1-(2-propynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne, 1-(2-propynyloxy)- is an organic compound characterized by the presence of a triple bond between two carbon atoms and an ether linkage. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of 2-Butyne, 1-(2-propynyloxy)- makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1-(2-propynyloxy)- can be achieved through multiple-step organic synthesis. One common method involves the reaction of 1-butyne with 2-propynyl alcohol under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the ether linkage without unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Butyne, 1-(2-propynyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyne, 1-(2-propynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
2-Butyne, 1-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Butyne, 1-(2-propynyloxy)- involves its interaction with molecular targets through its reactive triple bond and ether linkage. The compound can form adducts with various molecules, leading to changes in their chemical properties. The pathways involved in these interactions include radical formation, cyclization, and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Butyne, 1-(2-propynyloxy)- include:
1-Butyne: An alkyne with a triple bond at the terminal position.
2-Butyne: An alkyne with a triple bond in the middle of the molecule.
Uniqueness
This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
61051-00-1 |
|---|---|
Fórmula molecular |
C7H8O |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
1-prop-2-ynoxybut-2-yne |
InChI |
InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3 |
Clave InChI |
JPOBDRSXSBENSP-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
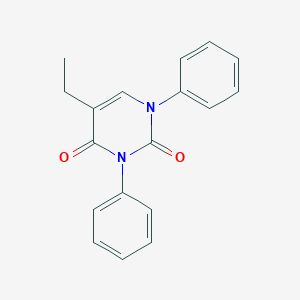
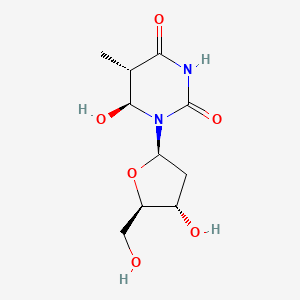
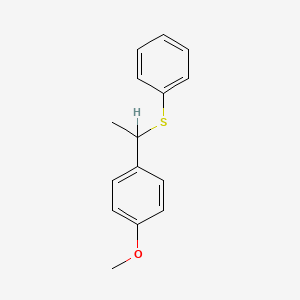
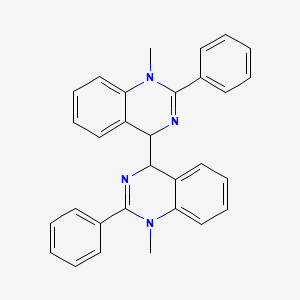
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
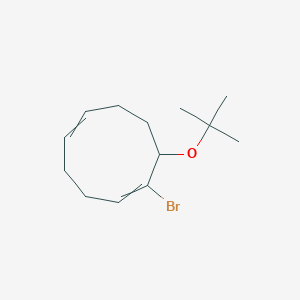
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)
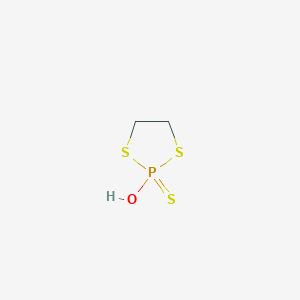
![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
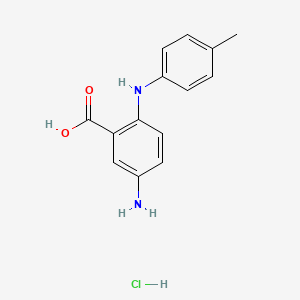
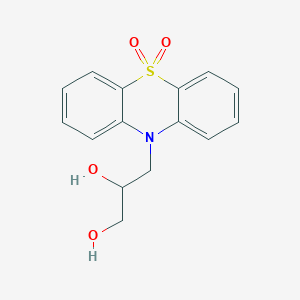
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
